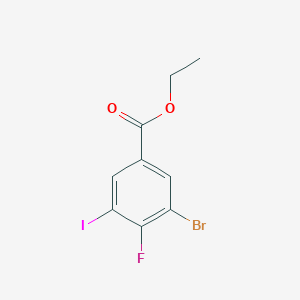

Ethyl 3-bromo-4-fluoro-5-iodobenzoate

Description

Ethyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₉H₅BrFIO₂. This compound features three distinct halogen substituents (bromine, fluorine, and iodine) at the 3-, 4-, and 5-positions of the benzene ring, respectively, and an ethyl ester group at the para position. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, agrochemical research, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to its halogen diversity .

The compound’s reactivity and stability are influenced by the electronic effects of the halogens: fluorine’s strong electron-withdrawing nature enhances electrophilic substitution resistance, while iodine and bromine provide sites for nucleophilic displacement. Its melting point ranges between 98–102°C, and it exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate .

Properties

IUPAC Name |

ethyl 3-bromo-4-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNUEGFHVAJKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Ethyl 3-bromo-4-fluoro-5-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Ethyl 3-bromo-4-fluoro-5-iodobenzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and iodine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 3-bromo-4-fluoro-5-iodobenzoate’s properties, it is compared to three related halogenated benzoates:

Substituent Effects on Reactivity and Bioactivity

Key Findings :

- Reactivity : The iodine at the 5-position in this compound enhances its utility in cross-coupling reactions compared to chloro- or methyl-substituted analogs. Fluorine’s electronegativity further stabilizes the ring against degradation.

- Bioactivity : While the compound itself lacks direct antifungal data in the provided evidence, structurally related ethyl benzoates (e.g., chlorinated or nitro derivatives) exhibit moderate activity against fungal pathogens (IC₅₀: 12.5–22.1 μg/mL) .

- Stability : Thermal stability correlates with halogen size and electronic effects. The iodine substituent increases molecular weight and van der Waals interactions, contributing to higher melting points compared to fluorine-only analogs.

Analysis :

- This compound’s moderate solubility in ethyl acetate (a common extraction solvent, as noted in Tables 23, 26) balances processability and reactivity. This contrasts with highly soluble mono-fluorinated analogs, which are less versatile in multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.